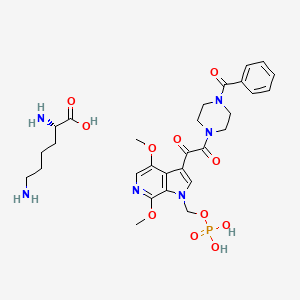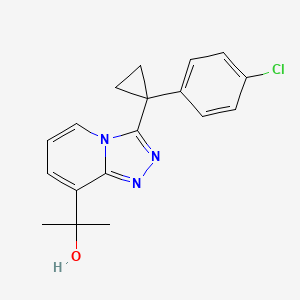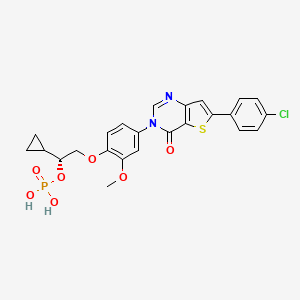
BP1.4160
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BP1.4160 is a highly potent histamine H3 receptor ligand.
Applications De Recherche Scientifique
Grid Service Orchestration Using BPEL :
- This study focuses on the orchestration of scientific workflows using the Business Process Execution Language (BPEL) in distributed Grid environments. It emphasizes the use of BPEL in automating polymorph prediction applications, highlighting the reliability, performance, and scalability achieved in executing complex scientific workflows (Emmerich et al., 2005).
2D Black Phosphorus-Based Biomedical Applications :
- This paper reviews the biomedical applications of black phosphorus (BP), focusing on its unique properties like layer-dependent bandgap and biocompatibility. It discusses BP's use in photothermal therapy, drug delivery, bioimaging, and more, while addressing challenges like surface instability (Luo et al., 2019).
Applying BPEL to Chemical Research on Grid :
- This research discusses the use of BPEL in chemical research, specifically for automating experimental processes in a Grid environment. It evaluates how BPEL's features meet the scalability and reliability requirements of chemical research on scientific workflows (Wei et al., 2008).
Recent Advances on Black Phosphorus for Energy Storage, Catalysis, and Sensor Applications :
- This paper highlights the applications of black phosphorus in energy storage, catalysis, and sensor technologies. It details BP's high charge-carrier mobility and theoretical capacity, discussing its use in Li-/Na-ion battery anodes, catalysis, and selective sensors (Liu et al., 2018).
Recent advances in black phosphorus-based photonics, electronics, sensors and energy devices :
- This review covers the synthesis, properties, and applications of black phosphorus in nanoelectronics, nanophotonics, and optoelectronics. It discusses BP's electronic, optical, and mechanical properties, as well as challenges in developing BP-based technologies (Zhou et al., 2017).
Biophotovoltaics oxygenic photosynthetic organisms in the world of bioelectrochemical systems
:
- This paper discusses biophotovoltaic systems (BPVs) that use oxygenic photosynthetic organisms like cyanobacteria for current generation. It highlights the potential of BPVs in energy conversion and environmental applications (McCormick et al., 2015).
Propriétés
Numéro CAS |
914302-67-3 |
|---|---|
Nom du produit |
BP1.4160 |
Formule moléculaire |
C20H31NO2 |
Poids moléculaire |
317.47 |
Nom IUPAC |
trans-4-[4-(3-Piperidin-1-yl-propoxy)-phenyl]-cyclohexanol |
InChI |
InChI=1S/C20H31NO2/c22-19-9-5-17(6-10-19)18-7-11-20(12-8-18)23-16-4-15-21-13-2-1-3-14-21/h7-8,11-12,17,19,22H,1-6,9-10,13-16H2/t17-,19- |
Clé InChI |
VKZMICHNLVMXRJ-UAPYVXQJSA-N |
SMILES |
O[C@H]1CC[C@H](C2=CC=C(OCCCN3CCCCC3)C=C2)CC1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BP1.4160; BP14160; BP1 4160 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-1-(1-cyclopropylethyl)-3-[2,6-dichloro-4-(trifluoromethyl)anilino]pyrazin-2-one](/img/structure/B606241.png)


![2-Pyrazinecarbonitrile,4-[(1S)-1-cyclopropyl-2-methoxyethyl]-6-[[6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-4,5-dihydro-5-oxo-](/img/structure/B606247.png)
![2-{2-[2-(2-Chlorophenyl)propan-2-Yl]-1-[3'-(Methylsulfonyl)biphenyl-4-Yl]-1h-Imidazol-4-Yl}propan-2-Ol](/img/structure/B606250.png)

![N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B606252.png)
![1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid](/img/structure/B606253.png)
![6-(4-chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B606255.png)
![(r)-6-(4-Chlorophenyl)-3-(4-(2-cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B606258.png)

